

Spectroscopic Analysis of 3-Chloropropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloropropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloropropiophenone** (C_9H_9ClO), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Chloropropiophenone** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.98 - 7.93	Multiplet	2H	Ar-H (ortho to C=O)
7.61 - 7.56	Multiplet	1H	Ar-H (para to C=O)
7.51 - 7.45	Multiplet	2H	Ar-H (meta to C=O)
3.92	Triplet	2H	-CH ₂ -Cl
3.45	Triplet	2H	-CO-CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz^[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
196.78	C=O (Ketone)
136.45	Ar-C (quaternary)
133.65	Ar-CH (para)
128.84	Ar-CH (meta)
128.14	Ar-CH (ortho)
41.36	-CH ₂ -Cl
38.79	-CO-CH ₂ -

Solvent: CDCl₃, Frequency: 100 MHz^[1]

Infrared (IR) Spectroscopy

The infrared spectrum of **3-Chloropropiophenone** reveals key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
~3060	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Aryl ketone)
~1595, 1450	Medium-Strong	Aromatic C=C Bending
~1220	Strong	C-C(=O)-C Stretch and Bending
~750, 690	Strong	C-H Out-of-plane Bending (Monosubstituted benzene)
~720	Strong	C-Cl Stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of **3-Chloropropiophenone**.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
168/170	~3:1	[M] ⁺ , [M+2] ⁺ (Molecular ion peak with chlorine isotope pattern)
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation) - Base Peak
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)
51	Medium	[C ₄ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-Chloropropiophenone** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) within a standard 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher field) NMR spectrometer is utilized for data acquisition.
- **Data Acquisition:**
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the homogeneity of the magnetic field.
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **3-Chloropropiophenone** is a solid at room temperature, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:**
 - A background spectrum of the KBr pellet holder (or a pure KBr pellet) is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.

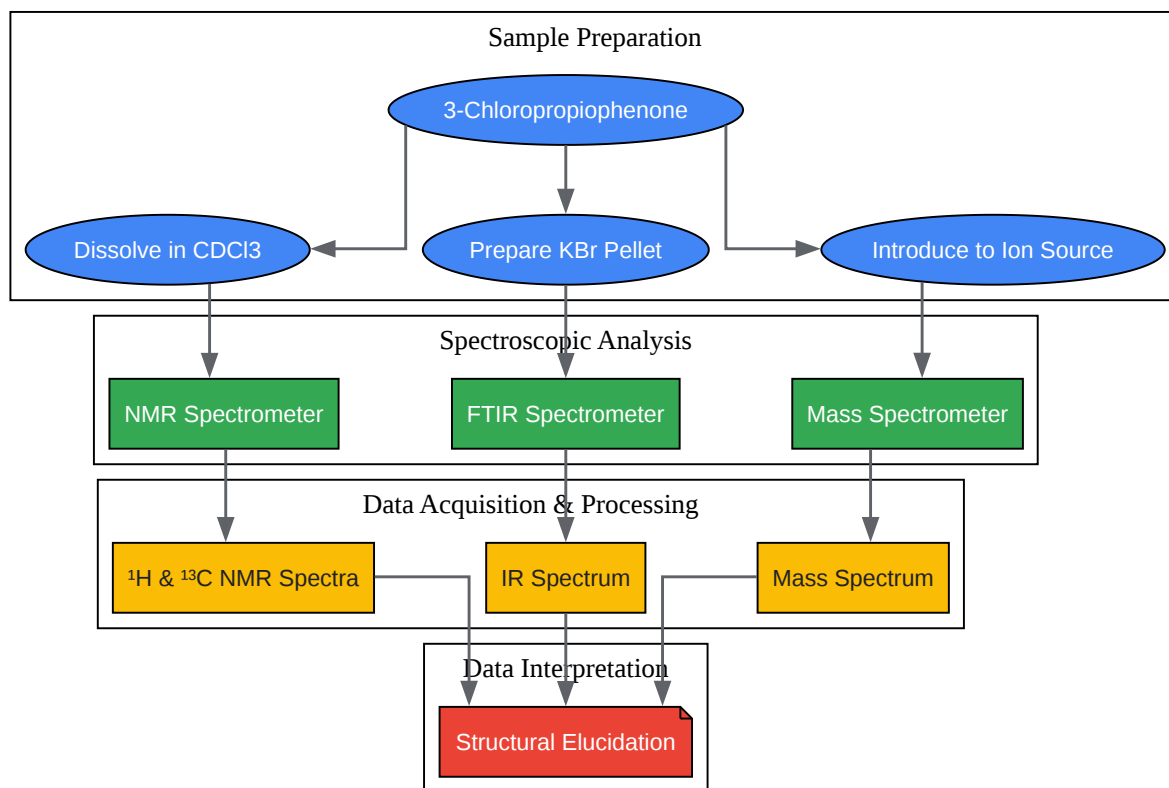
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector measures the abundance of each ion.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

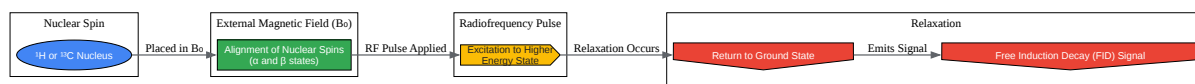
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: NMR Signal Generation Pathway.

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References

- 1. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
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